molecular formula C6H10F3O6P B12753868 Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester CAS No. 108682-50-4

Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester

Cat. No.: B12753868
CAS No.: 108682-50-4
M. Wt: 266.11 g/mol
InChI Key: ACAJSEOGAFXIAY-UHFFFAOYSA-N
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Description

Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a chemical compound with the molecular formula C6H10F3O5P. This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphosphinyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the reaction of propanoic acid derivatives with dimethoxyphosphinyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the phosphinyl group.

    Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include phosphonic acids or phosphonates.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is used in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphinyl group can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and lipophilicity, and the dimethoxyphosphinyl group, which can participate in various chemical reactions. These features make it a valuable reagent in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

108682-50-4

Molecular Formula

C6H10F3O6P

Molecular Weight

266.11 g/mol

IUPAC Name

methyl 2-dimethoxyphosphoryloxy-3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H10F3O6P/c1-12-5(10)4(6(7,8)9)15-16(11,13-2)14-3/h4H,1-3H3

InChI Key

ACAJSEOGAFXIAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)OP(=O)(OC)OC

Origin of Product

United States

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